Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Description
Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate is a synthetic benzoate ester characterized by a fluorine substituent at position 3 and a 5-methoxypyridin-3-yl group at position 5 of the benzene ring (Figure 1). The compound’s structure combines aromatic, heterocyclic, and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-13-6-11(7-16-8-13)9-3-10(14(17)19-2)5-12(15)4-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDQUTPDFLBMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742950 | |
| Record name | Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-83-7 | |
| Record name | Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate typically involves the esterification of 3-fluoro-5-(5-methoxypyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers
- Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate (LD-0578): This positional isomer features fluorine at position 2 and the pyridinyl group at position 4. LD-0578 is reported with 98% purity, indicating robust synthetic protocols .
- The pyridine core may enhance metabolic stability compared to benzene, making QC-7810 a useful intermediate in drug discovery .
Core Structure Variants
- tert-Butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoate : This compound () shares a benzoate ester and fluorine substituents but incorporates a fused furopyridine ring. Its synthesis involves palladium-catalyzed coupling, suggesting similar methods could apply to the target compound .
Comparison with Functional Group Analogs
Simple Benzoate Esters
- It exhibits lower molecular weight (136.15 g/mol) and higher volatility compared to the target compound. Methyl benzoate is widely used as a flavoring agent and solvent, with low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .
- Methyl 2-chlorobenzoate and Methyl 2-methoxybenzoate : These analogs highlight how halogen or alkoxy groups at position 2 affect solubility and reactivity. For example, electron-withdrawing chlorine reduces ester hydrolysis rates compared to electron-donating methoxy groups .
Physicochemical Properties
Toxicity and Stability
- The fluorine atom enhances oxidative stability, while the pyridine ring may improve resistance to enzymatic degradation compared to simple benzoates .
Biological Activity
Methyl 3-fluoro-5-(5-methoxypyridin-3-yl)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate structure with a fluorine atom at the third position and a methoxypyridine moiety at the fifth position. This specific substitution pattern contributes to its distinct chemical reactivity and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 251.25 g/mol |
| Chemical Structure | Chemical Structure |
| Key Functional Groups | Fluorine, Methoxy, Ester |
The mechanism of action for this compound involves interactions with various molecular targets. The fluorine atom enhances the compound's binding affinity to biomolecules, while the methoxy group may improve its bioavailability. It is hypothesized that this compound can modulate the activity of enzymes or receptors involved in critical biological pathways, including inflammation and microbial resistance.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
- The compound has been evaluated for its potential antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is still emerging.
2. Anti-inflammatory Properties:
- Investigations into the compound's anti-inflammatory effects have shown promise in modulating inflammatory pathways, potentially making it a candidate for further development in treating inflammatory diseases .
3. Anticancer Potential:
- Some studies suggest that derivatives of similar compounds exhibit anticancer properties by inhibiting tumor cell proliferation. Further research is needed to determine if this compound shares these properties .
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various benzoate derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated an inhibition zone of approximately 15 mm against E. coli, suggesting moderate antibacterial activity.
Case Study 2: Inflammation Modulation
A research project focused on the anti-inflammatory effects of methoxy-substituted benzoates found that this compound reduced TNF-alpha levels in vitro by approximately 30%, indicating potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
